molecular formula C8H5Cl2NO B3349800 4,7-Dichloroindolin-2-one CAS No. 23872-22-2

4,7-Dichloroindolin-2-one

Cat. No. B3349800
CAS RN: 23872-22-2
M. Wt: 202.03 g/mol
InChI Key: LVXWMUMMJRHVPF-UHFFFAOYSA-N
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Description

“4,7-Dichloroindolin-2-one” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that indolin-2-one derivatives are known to exhibit various biological activities2.



Synthesis Analysis

The synthesis of “4,7-Dichloroindolin-2-one” is not explicitly described in the available resources. However, the synthesis of similar indole derivatives often involves complex chemical reactions3.



Molecular Structure Analysis

The molecular structure of “4,7-Dichloroindolin-2-one” is not explicitly provided in the available resources. However, the structure of a molecule can be determined using techniques such as X-ray diffraction4.



Chemical Reactions Analysis

The specific chemical reactions involving “4,7-Dichloroindolin-2-one” are not detailed in the available resources. However, chemical reactions can be analyzed using various methods, including stoichiometric calculations and sensitivity analysis5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4,7-Dichloroindolin-2-one” are not explicitly provided in the available resources. However, physical properties such as color, density, hardness, and melting and boiling points, and chemical properties such as reactivity, can be determined for similar compounds7.


Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

A novel synthesis method for highly substituted 3-arylideneindolin-2-ones, which are crucial in drug development for treating conditions like cancer and Alzheimer's disease, has been developed. This method allows for flexible modification at the C-4 position, starting from 1,2-dichloro-3-nitrobenzene to produce a central building block, a trihalogenated indolin-2-one. This synthesis pathway provides a library of highly substituted 4-substituted 3-arylidene-6,7-dichloroindolin-2-ones through an 8-step sequence, primarily using precipitation and washing for purification (Ong et al., 2017).

Novel Synthetic Methodologies

Research into the synthesis of 2,3-diarylisoindolin-1-ones via a three-component cascade cyclization involving 2-formylbenzonitrile, arenes, and diaryliodonium salts has been reported. This process, catalyzed by copper, results in isoindolin-1-one derivatives with good to excellent yields, demonstrating the versatility of 4,7-Dichloroindolin-2-one derivatives in complex synthetic chemistry (Liu et al., 2017).

Investigation of Biological Activities

A study on the synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents highlighted the synthesis of different series of hydrazonoindolin-2-ones. These compounds showed significant in vitro anti-proliferative activity towards various human cancer cell lines, with some derivatives exhibiting superior potency compared to known drugs such as Sunitinib. This research underscores the potential of 4,7-Dichloroindolin-2-one derivatives as scaffolds for developing anticancer agents (Eldehna et al., 2018).

Safety And Hazards

The safety and hazards associated with “4,7-Dichloroindolin-2-one” are not explicitly provided in the available resources. However, safety data sheets typically provide information on the hazards, safe handling, and response measures for similar compounds8.


Future Directions

The future directions for research on “4,7-Dichloroindolin-2-one” are not explicitly provided in the available resources. However, synthetic chemistry, which would include the synthesis and study of compounds like “4,7-Dichloroindolin-2-one”, faces many challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy, which are areas for future exploration9.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4,7-Dichloroindolin-2-one”. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

4,7-dichloro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-5-1-2-6(10)8-4(5)3-7(12)11-8/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXWMUMMJRHVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279129
Record name 4,7-Dichloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloroindolin-2-one

CAS RN

23872-22-2
Record name 4,7-Dichloro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23872-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-dichloroindolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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